1-(2-fluorophenyl)-3-isobutyl-5-(1-propionylpyrrolidin-2-yl)-1H-1,2,4-triazole
Overview
Description
1-(2-fluorophenyl)-3-isobutyl-5-(1-propionylpyrrolidin-2-yl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C19H25FN4O and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.20123960 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Microwave-Assisted Synthesis and Analgesic Potential
A study demonstrated the microwave-assisted synthesis of benzylideneamino)triazole–thione derivatives of Flurbiprofen, highlighting an efficient method for producing compounds with significant analgesic effects. This research underlines the importance of triazole derivatives in developing new analgesic agents (Zaheer et al., 2021).
Antimicrobial Screening
Another study focused on the click 1,4-regioselective synthesis, characterization, and antimicrobial screening of novel 1,2,3-triazoles, showing promising antimicrobial activity. This research signifies the potential of triazole derivatives in antimicrobial drug development (Rezki et al., 2017).
Analysis of Intermolecular Interactions
Research on the analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles provides insights into the molecular structure and intermolecular forces, which are crucial for designing bioactive molecules and materials with specific properties (Shukla et al., 2014).
Synthesis and Characterization of Triazole Derivatives
A study on the synthesis, characterization, and antimicrobial studies of certain 1,2,4-triazole derivatives showcased the potential of these compounds as antimicrobial agents. It emphasizes the versatility of triazole derivatives in synthesizing compounds with desired biological activities (Desabattina et al., 2014).
Corrosion Inhibition
Research on triazole Schiff bases as mild steel corrosion inhibitors in acid media highlighted the application of triazole derivatives in industrial processes, particularly in protecting metals from corrosion. This study illustrates the multifunctionality of triazole compounds beyond biomedicine (Chaitra et al., 2015).
Properties
IUPAC Name |
1-[2-[2-(2-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazol-3-yl]pyrrolidin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c1-4-18(25)23-11-7-10-16(23)19-21-17(12-13(2)3)22-24(19)15-9-6-5-8-14(15)20/h5-6,8-9,13,16H,4,7,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKERMOLAKKQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC(=NN2C3=CC=CC=C3F)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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